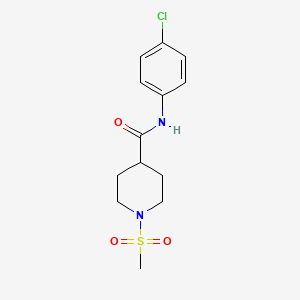

N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as SNC80, is a selective agonist for the delta-opioid receptor. It was first synthesized in 1993 by a team of chemists at the University of Michigan. Since then, SNC80 has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Molecular Interaction Studies

N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been investigated for its interaction with specific receptors, such as the CB1 cannabinoid receptor. For instance, Shim et al. (2002) explored the molecular interaction of a closely related antagonist with the CB1 receptor, providing insights into its binding and activity mechanisms at the receptor level. This research aids in understanding how modifications to the molecular structure affect receptor interaction and antagonist activity, potentially guiding the development of new therapeutic agents (Shim et al., 2002).

Synthesis and Characterization of Derivatives

The compound's derivatives have been synthesized and characterized for their potential applications. For example, Saxena et al. (2003) described the synthesis of polyamides and poly(amide-imide)s derived from a similar compound, showcasing their thermal stability and solubility properties. Such materials could have applications in high-performance polymers due to their inherent viscosities and glass transition temperatures (Saxena et al., 2003).

Enzyme Inhibition Activity

Research on derivatives of this compound has also explored their enzyme inhibition activities, with potential therapeutic applications. Rehman et al. (2018) synthesized a series of derivatives to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetyl cholinesterase (AChE). This demonstrates the compound's utility in drug discovery and design for neurodegenerative diseases (Rehman et al., 2018).

Antimicrobial and Herbicidal Activities

Wang et al. (2016) synthesized novel carboxamide compounds containing piperazine and arylsulfonyl moieties, showing that some exhibited favorable herbicidal activities against certain plants and potent antifungal activities. This indicates the potential agricultural applications of such compounds in controlling plant diseases and pests (Wang et al., 2016).

Heavy Metal Ion Adsorption

Ravikumar et al. (2011) investigated the adsorption of heavy metal ions by aromatic polyamides and polythioamides with pendent chlorobenzylidine rings derived from the compound. Their findings highlight the potential use of these polymers in environmental applications, particularly for the removal of heavy metals from aqueous solutions (Ravikumar et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which this compound is structurally related to, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities

Result of Action

As a derivative of indole, it may share some of the biological activities associated with indole derivatives, such as antiviral, anti-inflammatory, and anticancer activities . .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVCEBBMABROJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333053 |

Source

|

| Record name | N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

693233-91-9 |

Source

|

| Record name | N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)

![N-(3,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2382494.png)

![6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B2382496.png)

![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2382497.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)

![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)

![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)